chemical structure and properties of 1-(2-methoxybenzyl)-2-methylpiperidine
chemical structure and properties of 1-(2-methoxybenzyl)-2-methylpiperidine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 1-(2-methoxybenzyl)-2-methylpiperidine. As a novel compound with limited specific literature, this document synthesizes information from analogous structures and established chemical principles to offer a predictive yet scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel piperidine derivatives. The content herein details a robust synthetic protocol, predicted physicochemical properties, and in-depth analysis of expected spectroscopic data, including NMR, IR, and mass spectrometry.
Introduction and Chemical Identity
1-(2-methoxybenzyl)-2-methylpiperidine is a tertiary amine featuring a piperidine ring substituted at the nitrogen atom with a 2-methoxybenzyl group and at the 2-position with a methyl group. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role as a versatile synthetic building block.[1] The introduction of a 2-methoxybenzyl group can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity.
Given the absence of extensive experimental data for this specific molecule in the public domain, this guide provides a predictive analysis based on well-established principles of organic chemistry and spectroscopy.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-((2-methoxyphenyl)methyl)-2-methylpiperidine |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Canonical SMILES | CC1CCCCN1CC2=CC=CC=C2OC |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Proposed Synthesis: Reductive Amination
A reliable and high-yielding method for the synthesis of 1-(2-methoxybenzyl)-2-methylpiperidine is through the reductive amination of 2-methoxybenzaldehyde with 2-methylpiperidine. This one-pot reaction proceeds via the formation of an intermediate iminium salt, which is subsequently reduced in situ to the target tertiary amine.[2] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, offering high selectivity.[3]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 1-(2-methoxybenzyl)-2-methylpiperidine via reductive amination.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-methylpiperidine (1.0 g, 10.1 mmol) and dichloromethane (DCM, 40 mL).
-
Addition of Aldehyde: To the stirred solution, add 2-methoxybenzaldehyde (1.37 g, 10.1 mmol).
-
Addition of Reducing Agent: After 15 minutes of stirring at room temperature, add sodium triacetoxyborohydride (3.2 g, 15.1 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure 1-(2-methoxybenzyl)-2-methylpiperidine.
Physicochemical Properties (Predicted)
The following physicochemical properties have been predicted based on the chemical structure, which can be valuable for applications in drug development and analytical method development.[4][5]
| Property | Predicted Value | Source |
| Molecular Weight | 219.32 g/mol | Calculated |
| XLogP3 | 3.5 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area | 12.5 Ų | Predicted |
| Boiling Point | ~300-320 °C | Estimated |
| Density | ~1.0 g/cm³ | Estimated |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the analysis of the constituent functional groups and data from analogous compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.35 (m, 2H): Aromatic protons on the 2-methoxybenzyl group.
-
δ 6.80-6.95 (m, 2H): Aromatic protons on the 2-methoxybenzyl group.
-
δ 3.85 (s, 3H): Methoxy (-OCH₃) protons.
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δ 3.50-3.70 (m, 2H): Benzylic protons (-CH₂-Ar).
-
δ 2.80-3.00 (m, 1H): Proton at C2 of the piperidine ring.
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δ 2.20-2.40 (m, 2H): Protons at C6 of the piperidine ring.
-
δ 1.20-1.80 (m, 6H): Protons at C3, C4, and C5 of the piperidine ring.
-
δ 1.10 (d, 3H): Methyl protons at C2 of the piperidine ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 157.5: Quaternary aromatic carbon attached to the methoxy group.
-
δ 130.0-132.0: Aromatic CH carbons.
-
δ 127.0: Quaternary aromatic carbon of the benzyl group.
-
δ 120.5: Aromatic CH carbon.
-
δ 110.0: Aromatic CH carbon.
-
δ 59.0: Benzylic carbon (-CH₂-Ar).
-
δ 55.2: Methoxy carbon (-OCH₃).
-
δ 54.0: C2 of the piperidine ring.
-
δ 48.0: C6 of the piperidine ring.
-
δ 34.0: C3 of the piperidine ring.
-
δ 26.0: C5 of the piperidine ring.
-
δ 24.5: C4 of the piperidine ring.
-
δ 18.0: Methyl carbon at C2.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9][10][11][12][13]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3050-3020 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (piperidine and methyl) |
| 1600, 1490 | C=C stretch | Aromatic ring |
| 1240 | C-O stretch | Aryl ether |
| 1150-1050 | C-N stretch | Tertiary amine |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and characteristic fragment ions.[1][14][15][16][17]
-
Molecular Ion (M⁺): m/z 219
-
Major Fragments:
-
m/z 121: A prominent peak corresponding to the stable 2-methoxybenzyl cation ([CH₂C₆H₄OCH₃]⁺).
-
m/z 98: Loss of the 2-methoxybenzyl group, resulting in the 2-methylpiperidine radical cation.
-
m/z 91: Tropylium ion, a common fragment from benzyl groups.
-
m/z 84: Fragment from the piperidine ring.
-
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 1-(2-methoxybenzyl)-2-methylpiperidine in EI-MS.
Safety and Handling
While specific toxicity data for 1-(2-methoxybenzyl)-2-methylpiperidine is unavailable, precautions should be taken based on the reactivity of the starting materials and the general properties of tertiary amines.
-
2-Methylpiperidine: This starting material is flammable and corrosive. It can cause skin burns and eye damage and may be harmful if swallowed or inhaled.[18]
-
2-Methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It can cause serious eye irritation.
-
1-(2-methoxybenzyl)-2-methylpiperidine (Product): As a tertiary amine, it should be handled as a potential irritant.
Recommended Handling Procedures:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed, albeit predictive, scientific overview of 1-(2-methoxybenzyl)-2-methylpiperidine. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation. The predicted physicochemical and spectroscopic data serve as a valuable reference for its identification, characterization, and potential future applications in medicinal chemistry and related fields. Further experimental validation is necessary to confirm these predicted properties.
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